N'-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide
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Overview
Description
N’-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by its unique structure, which includes an indole ring fused with a pyridine ring, and a hydrazide functional group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide typically involves the condensation of 2-pyridinecarboxylic acid hydrazide with an appropriate indole derivative. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The reaction mixture is then neutralized and purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the efficient and scalable production of N’-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include oxidized indole derivatives, reduced hydrazides, and various substituted hydrazides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N’-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
- N’-[(3Z)-2-oxo-1-ethyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide
- N’-[(3Z)-2-oxo-1-methyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide
- N’-[(3Z)-2-oxo-1-butyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide
Uniqueness: N’-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. The presence of the propyl group may enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and cellular targets. This unique structural feature distinguishes it from other similar compounds and may contribute to its distinct pharmacological properties.
Properties
Molecular Formula |
C17H16N4O2 |
---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
N-(2-hydroxy-1-propylindol-3-yl)iminopyridine-2-carboxamide |
InChI |
InChI=1S/C17H16N4O2/c1-2-11-21-14-9-4-3-7-12(14)15(17(21)23)19-20-16(22)13-8-5-6-10-18-13/h3-10,23H,2,11H2,1H3 |
InChI Key |
BMGHFCGMBRIBIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
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